molecular formula C11H14Br3NO B13166748 2-[(4-Aminopentyl)oxy]-1,3,5-tribromobenzene

2-[(4-Aminopentyl)oxy]-1,3,5-tribromobenzene

Cat. No.: B13166748
M. Wt: 415.95 g/mol
InChI Key: CVWXXNBLWVLBPR-UHFFFAOYSA-N
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Description

2-[(4-Aminopentyl)oxy]-1,3,5-tribromobenzene is a chemical compound with the molecular formula C11H14Br3NO and a molecular weight of 415.95 g/mol . It is characterized by the presence of three bromine atoms attached to a benzene ring, along with an aminopentyl group connected via an ether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Aminopentyl)oxy]-1,3,5-tribromobenzene typically involves the bromination of a suitable benzene derivative followed by the introduction of the aminopentyl group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The aminopentyl group can be introduced through nucleophilic substitution reactions using appropriate amines .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Aminopentyl)oxy]-1,3,5-tribromobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted benzene derivatives .

Scientific Research Applications

2-[(4-Aminopentyl)oxy]-1,3,5-tribromobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Aminopentyl)oxy]-1,3,5-tribromobenzene involves its interaction with specific molecular targets. The aminopentyl group allows the compound to interact with proteins and enzymes, potentially inhibiting their activity. The bromine atoms may also play a role in the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the benzene ring and the presence of the aminopentyl group. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various research applications .

Properties

Molecular Formula

C11H14Br3NO

Molecular Weight

415.95 g/mol

IUPAC Name

5-(2,4,6-tribromophenoxy)pentan-2-amine

InChI

InChI=1S/C11H14Br3NO/c1-7(15)3-2-4-16-11-9(13)5-8(12)6-10(11)14/h5-7H,2-4,15H2,1H3

InChI Key

CVWXXNBLWVLBPR-UHFFFAOYSA-N

Canonical SMILES

CC(CCCOC1=C(C=C(C=C1Br)Br)Br)N

Origin of Product

United States

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